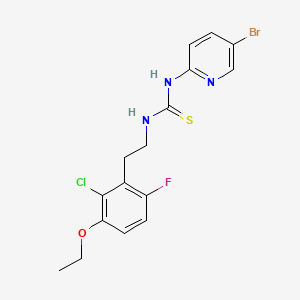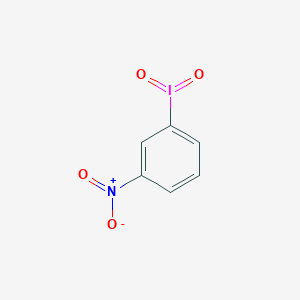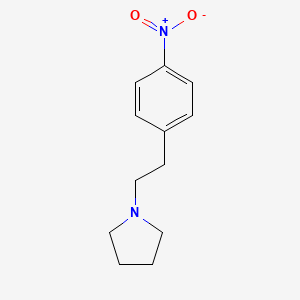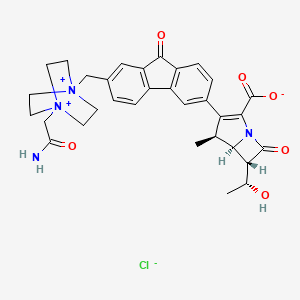
Thiourea, N-methyl-N'-(2-phenylethyl)-N-2-thiazolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le PT-322 est un composé intermétallique principalement composé de platine et de lanthane. Ce composé a suscité un intérêt considérable en raison de ses propriétés catalytiques exceptionnelles, en particulier dans le domaine de l’électrocatalyse. Les fortes interactions électroniques entre le platine et le lanthane contribuent à son activité et à sa stabilité accrues, ce qui en fait un candidat prometteur pour diverses applications industrielles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le PT-322 peut être synthétisé à l’aide d’une stratégie novatrice et facile qui implique l’alliage de platine et de lanthane. Le processus comprend généralement les étapes suivantes :
Mélange : Des précurseurs de platine et de lanthane sont mélangés dans un rapport stoechiométrique spécifique.
Chauffage : Le mélange est chauffé à des températures élevées (environ 1 000 °C) dans une atmosphère inerte pour faciliter la formation de l’alliage.
Refroidissement : L’alliage est ensuite refroidi à température ambiante pour obtenir le composé intermétallique souhaité.
Méthodes de production industrielle : Dans les milieux industriels, le PT-322 est produit à l’aide de techniques de pointe telles que la déposition chimique en phase vapeur à partir de composés organométalliques (MOCVD). Cette méthode implique la déposition de nanoparticules de platine et de lanthane sur un matériau support, suivie d’une calcination à des températures modérées (environ 350 °C) dans un flux de gaz inerte .
Analyse Des Réactions Chimiques
Types de réactions : Le PT-322 subit diverses réactions chimiques, notamment :
Oxydation : Le PT-322 peut agir comme un catalyseur pour la réaction de réduction de l’oxygène (ORR), où il facilite la réduction des molécules d’oxygène en eau.
Réduction : Il peut également participer à des réactions d’hydrogénation, où il aide à la réduction de composés organiques.
Substitution : Le PT-322 peut subir des réactions de substitution où l’un de ses éléments constitutifs est remplacé par un autre métal.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le dioxygène (O₂) et le peroxyde d’hydrogène (H₂O₂). La réaction se produit généralement en milieu acide ou alcalin.
Réduction : L’hydrogène gazeux (H₂) est couramment utilisé comme agent réducteur. La réaction est généralement réalisée à des températures et des pressions élevées.
Principaux produits formés :
Oxydation : L’eau (H₂O) est le principal produit formé lors de la réaction de réduction de l’oxygène.
Réduction : Les composés organiques réduits, tels que les alcanes ou les alcools, sont les principaux produits.
Substitution : De nouveaux composés intermétalliques avec des compositions métalliques différentes sont formés.
4. Applications de la recherche scientifique
Le PT-322 a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Le PT-322 est utilisé comme catalyseur dans diverses réactions chimiques, en particulier dans l’électrocatalyse pour les piles à combustible et les batteries.
Biologie : Il est étudié pour son utilisation potentielle dans les biosenseurs et les systèmes bioélectrochimiques.
Médecine : Le PT-322 est étudié pour son utilisation potentielle dans les systèmes d’administration de médicaments et comme agent thérapeutique pour certaines maladies.
Industrie : Le PT-322 est utilisé dans des procédés industriels tels que l’hydrogénation, l’oxydation et d’autres réactions catalytiques
Applications De Recherche Scientifique
PT-322 has a wide range of scientific research applications, including:
Chemistry: PT-322 is used as a catalyst in various chemical reactions, particularly in electrocatalysis for fuel cells and batteries.
Biology: It is being explored for its potential use in biosensors and bioelectrochemical systems.
Medicine: PT-322 is being investigated for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: PT-322 is used in industrial processes such as hydrogenation, oxidation, and other catalytic reactions
Mécanisme D'action
Le mécanisme d’action du PT-322 implique sa capacité à faciliter les réactions de transfert d’électrons. Les fortes interactions électroniques entre le platine et le lanthane améliorent l’activité catalytique du composé. Le PT-322 cible principalement l’oxygène moléculaire et l’hydrogène, facilitant respectivement leur réduction et leur oxydation. La structure électronique unique du composé lui permet de catalyser efficacement ces réactions, ce qui le rend très efficace dans diverses applications .
Comparaison Avec Des Composés Similaires
Le PT-322 peut être comparé à d’autres composés intermétalliques à base de platine, tels que :
Composés platine-fer (Pt-Fe) : Ces composés présentent également d’excellentes propriétés catalytiques, mais peuvent différer en termes de stabilité et d’activité.
Composés platine-cobalt (Pt-Co) : Comme le PT-322, ces composés sont utilisés en électrocatalyse, mais peuvent avoir des propriétés électroniques et des mécanismes réactionnels différents.
Composés platine-nickel (Pt-Ni) : Ces composés sont connus pour leur activité catalytique élevée, mais peuvent avoir des applications différentes par rapport au PT-322
Unicité du PT-322 : Le PT-322 se distingue par sa stabilité et son activité exceptionnelles, en particulier dans la réaction de réduction de l’oxygène. Les fortes interactions électroniques entre le platine et le lanthane contribuent à ses performances supérieures, ce qui en fait un composé unique et précieux dans diverses applications scientifiques et industrielles .
Propriétés
Numéro CAS |
172505-87-2 |
|---|---|
Formule moléculaire |
C13H15N3S2 |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
1-methyl-3-(2-phenylethyl)-1-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C13H15N3S2/c1-16(13-15-9-10-18-13)12(17)14-8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,14,17) |
Clé InChI |
SZLHGPJAYQWUEP-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=NC=CS1)C(=S)NCCC2=CC=CC=C2 |
Key on ui other cas no. |
172505-87-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Z)-1-(4-bromophenyl)ethylideneamino]thiourea](/img/structure/B3062007.png)




![(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3062034.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3062057.png)
![[2-(5-Ethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine](/img/structure/B3062060.png)



![2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3062093.png)

